Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate

Catalog No.
S12122057
CAS No.
M.F
C24H29NO4
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}...

Product Name

Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate

IUPAC Name

cyclohexyl 4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C24H29NO4/c1-17(2)18-10-14-21(15-11-18)28-16-23(26)25-20-12-8-19(9-13-20)24(27)29-22-6-4-3-5-7-22/h8-15,17,22H,3-7,16H2,1-2H3,(H,25,26)

InChI Key

GBXRTKCMLDTEPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3

Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate is a synthetic compound characterized by its complex structure, which includes a cyclohexyl ring, an acetamido group, and a propan-2-yl phenoxy moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique functional groups that may interact with biological targets.

The molecular formula of Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate is C_{20}H_{27}N_{1}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. Its systematic name reflects the various components that contribute to its chemical identity, making it a subject of interest in the field of drug development.

Typical of amides and esters. Key reactions may include:

  • Hydrolysis: The compound can undergo hydrolysis to yield cyclohexyl 4-(4-(propan-2-yl)phenoxy)benzoic acid and an amine under acidic or basic conditions.
  • Esterification: It can react with alcohols to form esters, which may be useful for modifying its solubility and bioavailability.
  • Nucleophilic Substitution: The acetamido group may participate in nucleophilic substitution reactions, potentially allowing for the introduction of various substituents.

These reactions are essential for the modification of the compound's properties for specific applications.

The biological activity of Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate is primarily investigated in the context of its potential therapeutic effects. Preliminary studies suggest that compounds with similar structures may exhibit:

  • Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Activity: Compounds with similar functional groups often demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Analgesic Effects: Some derivatives are being studied for their pain-relieving properties.

Further research is needed to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the Phenoxy Group: This can be achieved through nucleophilic substitution reactions involving phenol derivatives and alkyl halides.
  • Acetamido Group Introduction: The acetamido moiety can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
  • Cyclization: The cyclohexyl ring can be formed through cyclization reactions that may involve cyclohexanol derivatives.

These synthetic routes require careful optimization to maximize yield and purity.

Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific diseases.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Similar compounds have been explored as herbicides or pesticides due to their biological activity.

The versatility of this compound opens avenues for innovative applications across different industries.

Interaction studies are crucial for understanding how Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate interacts with biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake Studies: Investigating how efficiently the compound enters cells and its subsequent effects on cellular processes.
  • Toxicological Evaluations: Assessing any potential toxic effects on human cells or model organisms.

These studies provide insights into the safety and efficacy profiles necessary for drug development.

Several compounds share structural similarities with Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
N-(4-hydroxyphenyl)acetamideHydroxy group instead of phenoxyAnalgesic, anti-inflammatory
Propanamide derivativesVarying alkyl chainsAntimicrobial properties
Phenoxyacetic acid derivativesDifferent acyl groupsHerbicidal activity

The uniqueness of Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate lies in its specific combination of cyclohexane and propan-2-yl groups, which may enhance its biological activity compared to these similar compounds.

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

395.20965841 g/mol

Monoisotopic Mass

395.20965841 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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